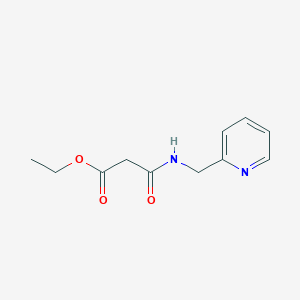

N-pyridin-2-ylmethyl-malonamic acid ethyl ester

Description

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 3-oxo-3-(pyridin-2-ylmethylamino)propanoate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-10(14)13-8-9-5-3-4-6-12-9/h3-6H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

ZNDTYOMJQDSUOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NCC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed One-Pot Reaction with Malonic Acid Esters

A patented method describes a one-pot synthesis where substituted pyridin-2-ylmethyl compounds are reacted with malonic acid esters in the presence of a copper catalyst and a base. This process involves:

- Initial reaction of the pyridin-2-ylmethyl derivative with a malonic acid ester under copper catalysis.

- Subsequent treatment with base and water to complete the amidation.

Key parameters include:

- Use of 1 to 5 equivalents of borane complex reducing agent, preferably 2 equivalents.

- Solvent system involving dioxane and methyl tert-butyl ether for isolation.

- Reaction temperatures maintained at low to moderate conditions (0–5 °C) for product crystallization and purification.

This method yields the desired carboxylic acid intermediate in about 80% yield after filtration and drying.

Single-Step Aminolysis Using Diethyl Malonate and Pyridin-2-ylmethylamine

An optimized single-step reaction has been developed based on the analogous preparation of N-methyl-malonamic acid ethyl ester, which can be adapted for the pyridin-2-ylmethyl analogue. The process involves:

- Reacting diethyl malonate with pyridin-2-ylmethylamine in an organic solvent such as ethanol or ethyl acetate.

- Maintaining reaction temperature between -20 °C and 5 °C to control aminolysis and prevent overreaction.

- Using molar ratios of diethyl malonate to amine close to 1:0.7–1.

- Reaction times of approximately 2.5 to 4 hours.

The crude product is purified by crystallization and filtration, often using solvents like sherwood oil or ethyl acetate to remove by-products such as diacylated amines.

This method simplifies the synthesis by avoiding multi-step hydrolysis, acidification, and acyl chloride formation, resulting in:

Copper-Catalyzed Coupling with Halopyridines

In more complex synthetic routes, N-pyridin-2-ylmethyl derivatives are prepared via copper-catalyzed coupling reactions between malonamic acid intermediates and halogenated pyridines. The procedure typically involves:

- Preparation of malonamic acid ethyl esters.

- Copper-catalyzed nucleophilic aromatic substitution with halopyridines.

- Use of sodium ethoxide or other bases to promote cyclization and coupling.

Yields in these coupling reactions vary between 15% and 64%, depending on substrate and conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Copper-catalyzed one-pot with malonic ester | Copper catalyst, base, dioxane solvent, 0–5 °C | ~80 | High | One-pot, efficient, scalable | Requires copper catalyst preparation |

| Single-step aminolysis | Diethyl malonate, pyridin-2-ylmethylamine, ethanol, -20–5 °C | 76–80 | >99 | Simple, fewer steps, environmentally friendly | Requires careful temperature control |

| Copper-catalyzed coupling with halopyridines | Malonamic acid esters, halopyridines, sodium ethoxide | 15–64 | Moderate | Enables diverse derivatives | Lower yields, more complex steps |

Research Findings and Notes

- The copper-catalyzed one-pot process benefits from the in situ formation of copper complexes that facilitate amidation, reducing catalyst loading and reaction time.

- Single-step aminolysis reactions require precise control of temperature and reactant concentration to avoid side reactions such as diacylation or ester hydrolysis.

- Copper-catalyzed coupling reactions enable access to a broader range of N-pyridin-2-ylmethyl derivatives but at the cost of lower yields and more complex purification.

- Avoidance of hazardous reagents like sulfur oxychloride in the single-step method improves environmental and safety profiles.

- Purification by crystallization from solvents such as sherwood oil or ethyl acetate is effective in achieving high product purity.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylmethyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

N-pyridin-2-ylmethyl-malonamic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-pyridin-2-ylmethyl-malonamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

N-(5-Chloropyridin-2-yl)oxalamic Acid Ethyl Ester (CAS 349125-08-2)

- Structure : Features a 5-chloro-substituted pyridine ring linked to an oxalamic acid ethyl ester.

- Key Differences : Replaces the malonamic acid group with oxalamic acid, reducing the number of carbonyl groups compared to the target compound. The chlorine substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions .

Diethyl 2-((6-Methylpyridin-2-ylamino)methylene)malonate

- Structure : A malonate diethyl ester with a 6-methylpyridine substituent.

- Key Differences: The presence of two ethyl ester groups (vs. one in the target compound) increases hydrophobicity.

Methyl 2-(Pyridin-2-ylamino)acetate (CAS 1566-42-3)

- Structure: A simpler analog with a methyl ester and a pyridin-2-ylamino group.

- Key Differences : Shorter carbon chain and methyl ester (vs. ethyl) reduce lipophilicity, impacting solubility and metabolic stability .

Physicochemical Properties

The table below compares key properties of N-pyridin-2-ylmethyl-malonamic acid ethyl ester analogs:

Notes:

Biological Activity

N-pyridin-2-ylmethyl-malonamic acid ethyl ester is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory and antimalarial effects, supported by relevant data and case studies.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The anti-inflammatory activity was assessed using an egg albumin denaturation assay, which measures the compound's ability to inhibit protein denaturation.

- Inhibition Rate : The compound demonstrated a maximum inhibition of 71.1% at a concentration of 1000 µg/mL , compared to 81.3% inhibition by Aspirin, a standard anti-inflammatory drug .

Antimalarial Activity

The compound also shows promise in antimalarial applications. The antimalarial activity was evaluated against the Plasmodium falciparum 3D7 strain.

- IC50 Value : The IC50 value for the compound was determined to be 176 µM , indicating moderate efficacy against malaria .

Summary of Biological Activities

| Activity Type | Assay Method | Maximum Inhibition/IC50 | Comparison Standard |

|---|---|---|---|

| Anti-inflammatory | Egg albumin denaturation assay | 71.1% @ 1000 µg/mL | Aspirin (81.3%) |

| Antimalarial | P. falciparum assay | IC50 = 176 µM | - |

The biological activities of this compound can be attributed to its structural features, particularly the pyridine moiety and malonamic acid scaffold. These components may interact with specific biological targets, modulating inflammatory pathways and inhibiting the growth of malaria parasites.

Case Studies and Research Findings

-

Case Study on Anti-inflammatory Effects :

A study conducted on various synthesized triazole derivatives, including this compound, highlighted its potent anti-inflammatory effects in vitro. The study emphasized the significance of the triazole core in enhancing anti-inflammatory activity . -

Antimalarial Efficacy Evaluation :

Another research effort focused on evaluating the antimalarial properties of compounds with similar structures, demonstrating that modifications to the pyridine ring can significantly impact biological activity. This reinforces the potential of this compound as a lead compound for further development in malaria treatment .

Q & A

Q. What are the optimal synthetic routes for N-pyridin-2-ylmethyl-malonamic acid ethyl ester, and how can reaction efficiency be validated?

Methodological Answer:

- The synthesis typically involves coupling the pyridinylmethylamine moiety with malonic acid derivatives, followed by esterification. A two-step approach is recommended:

Amide Formation : React malonyl chloride with 2-(aminomethyl)pyridine under anhydrous conditions (e.g., THF, 0°C to room temperature) using triethylamine as a base. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Esterification : Treat the intermediate with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Purify via column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (DMSO-d₆ or CDCl₃) to identify pyridine protons (δ 7.5–8.5 ppm), methylene groups adjacent to the amide (δ 3.5–4.5 ppm), and ester carbonyl (δ ~170 ppm in ¹³C NMR). DEPT and HSQC experiments aid in assigning quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS (e.g., NIST libraries) confirms molecular ion peaks and fragmentation patterns. Compare with ethyl esters like lauric acid ethyl ester (Fig. 1a, ).

- IR Spectroscopy : Detect amide C=O (~1650 cm⁻¹) and ester C=O (~1740 cm⁻¹) stretches.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Use SHELXL for refinement, applying restraints for disordered ethyl/pyridine groups. Validate geometry using WinGX (e.g., bond length/angle deviations) .

- Database Cross-Referencing : Query the Cambridge Structural Database (CSD) for similar malonamic esters to compare torsion angles and packing motifs .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular structure using Gaussian or ORCA. Compare calculated NMR shifts (GIAO method) or IR frequencies with experimental data.

- Dynamic Effects : Account for solvent interactions (e.g., PCM model) and conformational flexibility (e.g., MD simulations). Discrepancies in pyridine ring proton shifts may arise from solvent polarity .

Q. What strategies are effective for identifying and quantifying synthetic by-products or impurities?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect trace impurities. Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid), ) aid in peak assignment.

- GC-MS Headspace Analysis : Identify volatile by-products (e.g., unreacted ethanol or ethyl esters) using NIST libraries (Fig. 3, ).

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to dock the compound into target proteins (e.g., SARS-CoV-2 Mpro, inspired by cinnamic ester derivatives ). Prioritize binding poses with strong hydrogen bonds to the pyridine nitrogen.

- ADMET Prediction : Employ SwissADME to assess solubility, permeability, and metabolic stability. The ethyl ester group may enhance lipophilicity but reduce plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.